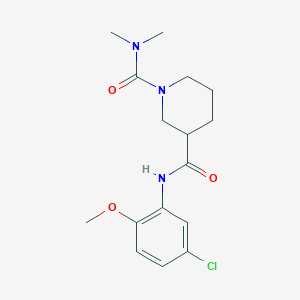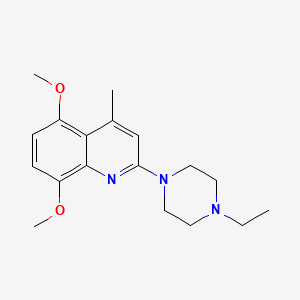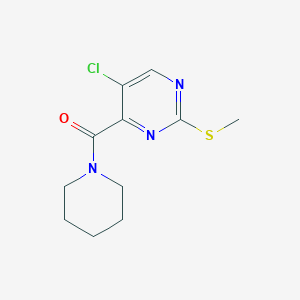
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug, and has been associated with a number of deaths due to overdose. However, U-47700 is also of interest to researchers due to its potential use in scientific research.
Wirkmechanismus
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide works by binding to the mu-opioid receptor and activating it. This leads to a decrease in the transmission of pain signals in the spinal cord and brain, resulting in pain relief. This compound also has other effects on the body, including sedation, respiratory depression, and euphoria.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. In addition to its effects on pain and mood, it can also cause nausea, vomiting, and constipation. It can also suppress the immune system and cause hormonal imbalances.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the receptor and its role in pain management. However, this compound is also highly addictive and can be dangerous if used improperly. It is important to use caution when working with this compound and to follow appropriate safety protocols.
Zukünftige Richtungen
There are a number of potential future directions for research on N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One area of interest is in the development of new pain medications that are more effective and have fewer side effects than current opioids. Another area of interest is in the study of the long-term effects of this compound use, particularly in the context of addiction and overdose. Finally, there is a need for continued research on the mechanism of action of this compound and other opioids, in order to better understand how they work and how they can be used safely and effectively.
Synthesemethoden
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The exact synthesis method is not publicly available, but it is known to involve the use of a variety of reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has a number of potential applications in scientific research. One area of interest is in the study of opioid receptors and their role in pain management. This compound has been shown to be a potent agonist of the mu-opioid receptor, which is the primary receptor responsible for the analgesic effects of opioids. This makes it a useful tool for studying the mechanism of action of opioids and for developing new pain medications.
Eigenschaften
IUPAC Name |
3-N-(5-chloro-2-methoxyphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-19(2)16(22)20-8-4-5-11(10-20)15(21)18-13-9-12(17)6-7-14(13)23-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEQZCHCJLDDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5413449.png)
![6-{2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5413455.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol](/img/structure/B5413460.png)


![N-[4-(1-piperidinylsulfonyl)phenyl]cyclobutanecarboxamide](/img/structure/B5413471.png)
![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5413473.png)
hydrazone](/img/structure/B5413480.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B5413490.png)

![4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5413504.png)

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5413545.png)